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Compound of Interest

Compound Name:
N-[4-(1,3-thiazolidin-2-

yl)phenyl]acetamide

Cat. No.: B115924 Get Quote

Disclaimer: A comprehensive search of publicly available scientific literature and

crystallographic databases did not yield specific crystal structure data for N-[4-(1,3-thiazolidin-
2-yl)phenyl]acetamide. To provide a representative and illustrative technical guide as

requested, this document details the crystal structure analysis of a closely related and

structurally significant compound: (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-

ylidene)acetamide. This analysis serves as a valuable reference for researchers, scientists,

and drug development professionals working with similar molecular scaffolds.

Introduction
Thiazolidine derivatives are a class of heterocyclic compounds of significant interest in

medicinal chemistry due to their diverse pharmacological activities. The incorporation of an

acetamide moiety can further modulate their biological properties. Understanding the three-

dimensional structure of these molecules at an atomic level is crucial for structure-activity

relationship (SAR) studies and rational drug design. X-ray crystallography provides definitive

insights into the molecular conformation, stereochemistry, and intermolecular interactions that

govern the packing of molecules in the solid state. This guide presents a detailed overview of

the crystal structure analysis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-

ylidene)acetamide, a compound featuring the core thiazolidine and acetamide functionalities.
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Experimental Protocols
The successful determination of a crystal structure relies on a series of well-defined

experimental procedures, from the synthesis of the compound to the collection and refinement

of diffraction data.

Synthesis and Crystallization
The synthesis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide is achieved

through a multi-step process. The final compound is purified and then crystallized to obtain

single crystals of suitable quality for X-ray diffraction.

The title compound was synthesized and elemental analysis confirmed the chemical formula

C12H12N2O3S.

X-ray Data Collection and Structure Refinement
A single crystal of the compound was subjected to X-ray diffraction analysis to determine its

molecular structure. The data collection and structure refinement parameters are summarized

in Table 1.

Table 1. Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C12H12N2O3S

Formula Weight 264.30

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P21/c

Unit Cell Dimensions

a 9.176(2) Å

b 10.457(3) Å

c 13.069(3) Å

α 90°

β 106.68(3)°

γ 90°

Volume 1201.2(5) Å³

Z 4

Calculated Density 1.461 Mg/m³

Absorption Coefficient 0.269 mm⁻¹

F(000) 552

Data Collection

Theta range for data collection 2.53 to 25.00°

Index ranges -10<=h<=10, -12<=k<=12, -15<=l<=15

Reflections collected 8489

Independent reflections 2115 [R(int) = 0.0494]
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Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2115 / 0 / 163

Goodness-of-fit on F² 1.036

Final R indices [I>2sigma(I)] R1 = 0.0433, wR2 = 0.1097

R indices (all data) R1 = 0.0655, wR2 = 0.1215

Molecular and Crystal Structure
The crystal structure analysis reveals key conformational features and intermolecular

interactions of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide.

Molecular Conformation
The molecule adopts a Z conformation about the C=C double bond. The benzene ring is

inclined to the mean plane of the thiazolidine ring by 20.34 (14)°. The overall conformation is

stabilized by an intramolecular S···O interaction.

Supramolecular Features and Hydrogen Bonding
In the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains

that contribute to the stability of the crystal lattice. A summary of the hydrogen bond geometry

is provided in Table 2.

Table 2. Hydrogen Bond Geometry (Å, °)

D—H···A d(D—H) d(H···A) d(D···A) <(DHA)

N(1)—

H(1A)···O(1)#1
0.86 2.06 2.910(3) 171

Symmetry transformations used to generate equivalent atoms: #1 x, -y+3/2, z-1/2

Data Visualization
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Experimental Workflow
The following diagram illustrates the key steps involved in the crystal structure analysis of (Z)-

N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide.
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Experimental Workflow for Crystal Structure Analysis
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Caption: Workflow for synthesis, data collection, and structure determination.
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Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of

(Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, a representative analog of

the initially requested compound. The detailed experimental protocols, crystallographic data,

and visualization of the workflow offer valuable insights for researchers in the field of medicinal

chemistry and drug development. The structural information presented herein can aid in

understanding the conformational preferences and intermolecular interactions of this important

class of compounds, thereby supporting future efforts in the design and synthesis of novel

therapeutic agents.

To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of
a Thiazolidine-Containing Acetamide Derivative]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b115924#crystal-structure-analysis-of-n-
4-1-3-thiazolidin-2-yl-phenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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